molecular formula C8H11Cl2N3S B3100644 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride CAS No. 1373253-23-6

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

Cat. No. B3100644
M. Wt: 252.16
InChI Key: WZEMFRGNVGBUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is a chemical compound with the molecular formula C8H9N3S.2ClH . It is used in various applications, including the spectrophotometric analysis determination of methenamine and its salts .


Molecular Structure Analysis

The molecular structure of 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride consists of a benzothiazole ring substituted with a hydrazino group at the 6th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is a solid compound . It has a molecular weight of 252.17 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biological Compounds

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is involved in the synthesis of various biological compounds. It has been used to create a variety of derivatives, including dihydrazide, monohydrazide, and N-acetyl derivatives. These derivatives have been studied for their antimicrobial and antiviral activities. The compound's reactivity with d-glucose, d-arabinose, and gamma-d-galactolactone has been explored, leading to the formation of hydrazones with potential biological significance. The use of ultrasound irradiation has improved yields and reduced reaction times for these syntheses (Badahdah, Hamid & Noureddin, 2015).

Derivatives and Biological Activities

Research has shown that derivatives of 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride, specifically benzothiazole derivatives, exhibit a range of pharmacological and biological activities. This includes anti-inflammatory and antibacterial properties, highlighting the compound's potential in therapeutic applications. The process involves the preparation of substituted benzothiazolyl-2-amines and their further reactions to yield various acetamides and acetamides derivatives (Hunasnalkar, Gazi, Patil & Surwase, 2010).

Antidiabetic and Antimicrobial Effects

Studies indicate that benzothiazolyl hydrazones, synthesized from 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride, show significant antidiabetic and antimicrobial activities. The inhibitory activities of these compounds against α-amylase and α-glucosidase suggest their potential in managing Type II diabetes, alongside their capabilities as antimicrobial agents (Mor, Sindhu, Khatri, Singh, Vasudeva & Panihar, 2019).

Antifungal and Antimicrobial Agents

Another research avenue explores the synthesis of thiazolidinonyl and thiazolinylbenzothiazoles, utilizing 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride as a precursor. These compounds have shown notable antinematodal or schistosomicidal activities, alongside their potential as antimicrobial agents, although they were not active against tested strains of Staphylococcus aeurus, Escherichia coli, and Candida albicans (Mahran, El-Nassry, Allam & El-Zawawy, 2003).

properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c1-5-10-7-3-2-6(11-9)4-8(7)12-5;;/h2-4,11H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMFRGNVGBUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
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6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
Reactant of Route 6
6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

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